Cas no 866142-63-4 (ethyl 2-{[1-(2,2-dicyanoeth-1-en-1-yl)naphthalen-2-yl]oxy}acetate)
![ethyl 2-{[1-(2,2-dicyanoeth-1-en-1-yl)naphthalen-2-yl]oxy}acetate structure](https://ja.kuujia.com/images/noimg.png)
ethyl 2-{[1-(2,2-dicyanoeth-1-en-1-yl)naphthalen-2-yl]oxy}acetate 化学的及び物理的性質
名前と識別子
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- ethyl 2-{[1-(2,2-dicyanoeth-1-en-1-yl)naphthalen-2-yl]oxy}acetate
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ethyl 2-{[1-(2,2-dicyanoeth-1-en-1-yl)naphthalen-2-yl]oxy}acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI81015-10mg |
ethyl 2-{[1-(2,2-dicyanoeth-1-en-1-yl)naphthalen-2-yl]oxy}acetate |
866142-63-4 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI81015-5mg |
ethyl 2-{[1-(2,2-dicyanoeth-1-en-1-yl)naphthalen-2-yl]oxy}acetate |
866142-63-4 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI81015-500mg |
ethyl 2-{[1-(2,2-dicyanoeth-1-en-1-yl)naphthalen-2-yl]oxy}acetate |
866142-63-4 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI81015-1mg |
ethyl 2-{[1-(2,2-dicyanoeth-1-en-1-yl)naphthalen-2-yl]oxy}acetate |
866142-63-4 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI81015-1g |
ethyl 2-{[1-(2,2-dicyanoeth-1-en-1-yl)naphthalen-2-yl]oxy}acetate |
866142-63-4 | >90% | 1g |
$1295.00 | 2024-04-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00916645-1g |
Ethyl 2-{[1-(2,2-dicyanoeth-1-en-1-yl)naphthalen-2-yl]oxy}acetate |
866142-63-4 | 90% | 1g |
¥4193.0 | 2024-04-18 |
ethyl 2-{[1-(2,2-dicyanoeth-1-en-1-yl)naphthalen-2-yl]oxy}acetate 関連文献
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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7. Book reviews
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
ethyl 2-{[1-(2,2-dicyanoeth-1-en-1-yl)naphthalen-2-yl]oxy}acetateに関する追加情報
Research Brief on Ethyl 2-{[1-(2,2-Dicyanoeth-1-en-1-yl)naphthalen-2-yl]oxy}acetate (CAS: 866142-63-4)
Ethyl 2-{[1-(2,2-dicyanoeth-1-en-1-yl)naphthalen-2-yl]oxy}acetate (CAS: 866142-63-4) is a synthetic compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique naphthalene-based structure with dicyanoethenyl and ethoxyacetate substituents, has shown potential in various applications, including drug discovery and material science. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, making it a subject of interest for researchers aiming to develop novel therapeutic agents or functional materials.
The synthesis of ethyl 2-{[1-(2,2-dicyanoeth-1-en-1-yl)naphthalen-2-yl]oxy}acetate involves multi-step organic reactions, with key steps including the functionalization of naphthalene derivatives and the introduction of the dicyanoethenyl group. Recent advancements in catalytic methods have improved the yield and purity of this compound, enabling more efficient scale-up for research and potential industrial applications. The compound's stability under physiological conditions and its reactivity with biological targets are currently under investigation, with preliminary results suggesting promising interactions with specific enzymes and receptors.
In medicinal chemistry, ethyl 2-{[1-(2,2-dicyanoeth-1-en-1-yl)naphthalen-2-yl]oxy}acetate has been explored as a potential scaffold for the development of kinase inhibitors and anti-inflammatory agents. Its structural features, including the electron-withdrawing dicyanoethenyl group and the flexible ethoxyacetate side chain, allow for diverse modifications to optimize pharmacological properties. Recent in vitro studies have demonstrated its ability to modulate key signaling pathways involved in cell proliferation and inflammation, though further in vivo validation is required to assess its therapeutic potential.
Beyond its biological applications, this compound has also been investigated for its photophysical properties. The conjugated naphthalene-dicyanoethenyl system exhibits interesting fluorescence characteristics, making it a candidate for use in optoelectronic devices or as a fluorescent probe in bioimaging. Researchers are currently exploring its emission profiles under various conditions and its potential for energy transfer applications.
In conclusion, ethyl 2-{[1-(2,2-dicyanoeth-1-en-1-yl)naphthalen-2-yl]oxy}acetate represents a versatile compound with applications spanning medicinal chemistry and materials science. Ongoing research aims to further elucidate its mechanism of action, optimize its synthetic routes, and explore its potential in diverse fields. As studies progress, this compound may emerge as a valuable tool for drug discovery or as a functional material with unique properties.
866142-63-4 (ethyl 2-{[1-(2,2-dicyanoeth-1-en-1-yl)naphthalen-2-yl]oxy}acetate) 関連製品
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